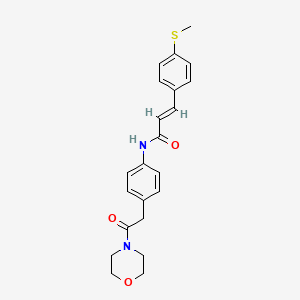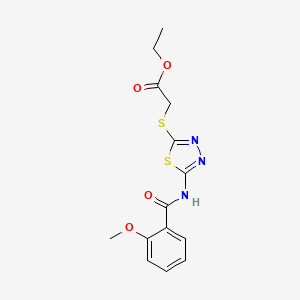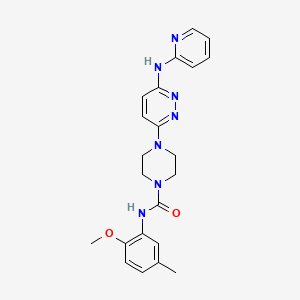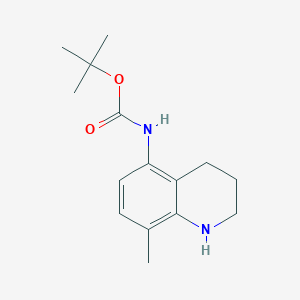
2-(4-(3,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C17H22Cl2F2N2O2 and its molecular weight is 395.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Pharmacological Evaluation : Kumar et al. (2017) discussed the synthesis of novel derivatives involving furan and piperazine moieties aimed at evaluating their antidepressant and antianxiety activities. This study highlights the chemical versatility and potential therapeutic applications of compounds structurally related to 2-(4-(3,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride (Kumar et al., 2017).
Antimicrobial Activity : Research by Jadhav et al. (2017) on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives, including those with piperazine carboxamides, demonstrates the antimicrobial potential of such compounds. This study underscores the importance of structural elements found in this compound for developing new antimicrobial agents (Jadhav et al., 2017).
Spectral and Molecular Docking Studies : Subashini and Periandy (2017) conducted a comprehensive spectroscopic investigation and molecular docking study on 1-(4-Methylbenzyl) piperazine, which shares a piperazine core with the compound of interest. Their findings illustrate the compound's potential for interacting with biological targets and its promising nonlinear optical (NLO) properties, relevant for material science applications (Subashini & Periandy, 2017).
Macrocyclic Chemistry and Metal Complexes : Nishat et al. (2007) explored the synthesis of novel macrocyclic ligands containing piperazine moieties and their metal complexes. This research highlights the potential of such compounds in coordination chemistry and their antimicrobial studies, demonstrating the structural flexibility and application breadth of piperazine derivatives (Nishat et al., 2007).
PET Imaging of Neuroinflammation : Lee et al. (2022) developed a fluorine-18 labeled ligand for PET imaging targeting the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This work demonstrates the utility of structurally related compounds in the development of diagnostic tools for neurodegenerative diseases (Lee et al., 2022).
Properties
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2.2ClH/c18-14-8-13(9-15(19)10-14)11-20-3-5-21(6-4-20)12-16(22)17-2-1-7-23-17;;/h1-2,7-10,16,22H,3-6,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISURTADGKVWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)
![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)
![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)

![N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2869911.png)
![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)

